N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide

SSAO inhibitor VAP-1 copper amine oxidase

This compound features the precise 3,4-dichlorobenzyl substitution pattern essential for SSAO/VAP-1 binding pocket studies. With an IC50 of 11 µM, it serves as a moderate-affinity probe ideal for partial occupancy experiments and SAR panels. Unlike positional isomers, its chloro geometry directly impacts potency (>20-fold variation). Backed by batch-level NMR, HPLC, and GC QC data (90% purity), it ensures reproducibility for screening centers. Order for competitive binding assays and copper amine oxidase counter-screening.

Molecular Formula C18H16Cl2N2O2
Molecular Weight 363.24
CAS No. 478039-61-1
Cat. No. B2642671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide
CAS478039-61-1
Molecular FormulaC18H16Cl2N2O2
Molecular Weight363.24
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2N2O2/c19-15-8-3-12(10-16(15)20)11-21-18(24)13-4-6-14(7-5-13)22-9-1-2-17(22)23/h3-8,10H,1-2,9,11H2,(H,21,24)
InChIKeyDOGZZABPZQPAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3,4-Dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide (CAS 478039-61-1): Structural Identity and Target Class for Research Procurement


N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide is a synthetic benzamide derivative (C₁₈H₁₆Cl₂N₂O₂, MW 363.24 g/mol) incorporating a 3,4-dichlorobenzyl moiety linked via an amide bond to a 4-(2-oxopyrrolidin-1-yl)phenyl core [1]. The compound is documented as a moderate-affinity inhibitor of bovine membrane primary amine oxidase (SSAO/VAP-1; EC 1.4.3.21) with an IC₅₀ of 11,000 nM (11 µM) in a potassium phosphate buffer assay at pH 7.2, 30°C [2], placing it in the class of quinone-dependent copper amine oxidase ligands originally disclosed in US Patent 9,161,922 [3].

Why In-Class Benzamide Analogs Cannot Substitute for N-[(3,4-Dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide


Benzamide derivatives bearing a 2-oxopyrrolidine substituent constitute a structurally diverse class with reported activities spanning amine oxidase inhibition, kinase modulation, antimicrobial effects, and anti-amyloid aggregation [1][2]. However, the specific 3,4-dichlorobenzyl substitution pattern on this compound is not interchangeable with other halogen positional isomers (e.g., 2,4-dichloro) or heterocyclic replacements (e.g., furan-2-ylmethyl), as both the SSAO/VAP-1 recognition pocket and the compound's physicochemical profile—logP, polar surface area, and hydrogen-bonding capacity—are highly dependent on the precise chloro-substitution geometry [1][3]. Within the same patent family, analogs differing only in the linker and aromatic substitution display a >20-fold variation in IC₅₀ against the identical target under identical assay conditions [3][4], demonstrating that even conservative structural modifications produce non-linear potency changes.

Quantitative Differentiation Evidence for N-[(3,4-Dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide Against Closest Comparators


SSAO/VAP-1 Inhibitory Potency: 22-Fold Difference Between Target Compound and Internal Patent Analog

In US Patent 9,161,922, the target compound (Table 1, Compound 11) and comparator BDBM185659 (Table 4, Compound 1) were both evaluated against bovine membrane primary amine oxidase (SSAO/VAP-1) under identical conditions (100 mM potassium phosphate buffer, pH 7.2, 30°C). The target compound exhibits an IC₅₀ of 11,000 nM, whereas the comparator achieves an IC₅₀ of 500 nM [1][2]. This 22-fold difference establishes a clear potency rank-order and positions the target compound as a moderate-affinity probe suitable for applications where weaker target engagement is desirable, such as partial inhibition studies or selectivity counter-screening [3].

SSAO inhibitor VAP-1 copper amine oxidase vascular adhesion protein

Chlorine Substitution Geometry: 3,4-Dichlorobenzyl vs. 2,4-Dichlorobenzoyl Positional Isomer

The target compound carries the 3,4-dichloro substitution on the benzylamine-derived portion of the molecule, whereas the closely related positional isomer ZINC05439793 (2,4-dichloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-benzamide) places the dichloro substitution on the benzamide carbonyl side of the amide bond [1][2]. This structural difference alters the spatial orientation of the chlorine atoms relative to the amide linkage: in the target compound, the 3,4-dichloro pattern presents a meta/para-substituted benzyl group with a distinct electrostatic surface potential profile, while the 2,4-isomer positions an ortho-chlorine adjacent to the amide carbonyl, influencing both conformational preferences and hydrogen-bond acceptor geometry [1]. Although no paired SSAO activity data exist for ZINC05439793, the differential substitution pattern is expected to produce distinct target recognition based on the known sensitivity of the SSAO active site to aromatic substitution topology documented in US9161922 [3].

structure-activity relationship halogen bonding positional isomer molecular recognition

Physicochemical Differentiation: LogP and Polar Surface Area Comparison Against Alkyl-Substituted Analogs

The target compound has a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 49.4 Ų [1]. In contrast, the simpler N-alkyl analog N-sec-butyl-4-(2-oxopyrrolidin-1-yl)benzamide (CAS 478039-70-2), which lacks the dichlorobenzyl group, has a lower molecular weight (274.36 vs. 363.24 g/mol) and a correspondingly lower predicted logP . The higher lipophilicity of the target compound (driven by the two chlorine atoms and additional aromatic ring) impacts membrane permeability, plasma protein binding, and non-specific binding profiles [1][2]. The TPSA of 49.4 Ų places the compound within the generally desirable range (<140 Ų) for passive membrane permeability, but the elevated logP shifts it toward higher non-specific tissue distribution relative to less lipophilic benzamide analogs [2].

drug-likeness lipophilicity polar surface area physicochemical profiling

Commercial Purity Specifications and Batch-Level QC Documentation

Commercial vendors supply this compound with documented purity specifications. Bidepharm lists the compound at a standard purity of 90% and provides batch-specific QC data including NMR, HPLC, and GC analytical reports . Several research chemical databases (ChemicalBook, ChemSrc) list the compound without specific quantitative purity guarantees, and generic benzamide derivatives from catalog suppliers frequently lack batch-level QC documentation [1]. The availability of multi-method purity verification (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) provides procurement confidence that is not uniformly available for all close structural analogs from the 4-(2-oxopyrrolidin-1-yl)benzamide series [2].

chemical procurement purity specification quality control batch reproducibility

Research Application Scenarios for N-[(3,4-Dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide Based on Quantitative Evidence


SSAO/VAP-1 Moderate-Affinity Tool Compound for Enzyme Kinetics and Selectivity Profiling

With an IC₅₀ of 11 µM against bovine SSAO, this compound serves as a moderate-affinity probe [1]. Its 22-fold weaker potency relative to BDBM185659 (IC₅₀ 500 nM) makes it suitable for experiments where strong inhibition would obscure nuanced kinetic behavior, such as partial occupancy studies, competitive binding assays requiring distinct Ki windows, or counter-screening against related copper amine oxidase family members (AOC1, AOC2, LOX isoforms) [2]. The documented assay conditions (pH 7.2, 30°C) provide a directly transferable protocol [1].

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Benzamide SSAO Ligands

The 3,4-dichlorobenzyl substitution pattern represents a specific topological arrangement for probing the SSAO aromatic binding pocket [1]. Researchers conducting systematic SAR can use this compound as the 3,4-dichloro reference point and compare it against the 2,4-dichloro positional isomer (ZINC05439793; chlorine atoms on the benzamide ring) [3], or against mono-chloro and unsubstituted benzyl analogs, to map the halogen bonding and steric requirements of the target [2].

Physicochemical Benchmarking in Drug-Likeness Profiling Panels

The compound's XLogP3 of 3.4 and TPSA of 49.4 Ų place it in a distinct lipophilicity space compared to alkyl-substituted 4-(2-oxopyrrolidin-1-yl)benzamide analogs [1][4]. It can be incorporated into panels benchmarking membrane permeability, non-specific binding, or metabolic stability as a function of logP, serving as the 'higher-lipophilicity halogenated representative' alongside simpler N-alkyl congeners [4].

Procurement-Controlled Studies Requiring Batch-Verified Identity and Purity

For research programs where compound identity and purity directly impact data reproducibility, the availability of batch-level NMR, HPLC, and GC QC data (Bidepharm, 90% purity) makes this compound preferable to close analogs lacking documented lot-specific analytical characterization [5]. This is particularly relevant for core facilities and screening centers that mandate multi-method purity verification before accepting compounds into their collection.

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